Quaternium-22

Vue d'ensemble

Description

Quaternium-22 is a quaternary ammonium compound widely used in cosmetics and personal care products. It is a light amber-colored liquid that enhances the appearance and feel of hair by increasing hair body, suppleness, and sheen. It also prevents or inhibits the buildup of static electricity and forms a thin coating on the skin, hair, or nails .

Méthodes De Préparation

Quaternium-22 is synthesized through a Menschutkin reaction, where a tertiary amine reacts with an alkyl halide to produce quaternary ammonium ions . The industrial production of this compound involves combining a tertiary amine with commercially available alkyl halides bearing carboxylic or organosilane functional groups . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired quaternary ammonium salt.

Analyse Des Réactions Chimiques

Quaternium-22 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the quaternary ammonium structure, affecting its properties.

Substitution: This compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Quaternium-22 is a cationic polymer characterized by its positive charge, which enables it to interact effectively with negatively charged surfaces such as hair and skin proteins. This interaction enhances its conditioning and antistatic properties, making it valuable in personal care formulations .

Scientific Research Applications

1. Chemistry

- Phase-Transfer Catalyst : this compound facilitates reactions between different phases in organic synthesis, improving reaction efficiency.

- Organic Synthesis : It is utilized in various organic reactions due to its ability to stabilize intermediates and enhance yields.

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it suitable for use in disinfectants and antiseptics .

- Skin Interaction Studies : In toxicity studies, this compound has been shown to have low irritant potential on skin and eyes, classified as a non-irritant in multiple assessments .

3. Medicine

- Corrosion Inhibitor : Ongoing research investigates this compound's potential as a corrosion inhibitor for medical devices and implants, enhancing their longevity and safety.

- Safety Assessments : Studies have demonstrated that this compound does not exhibit acute oral toxicity, with an LD50 greater than 5 g/kg in animal models .

4. Cosmetics Industry

- Hair Conditioning Agent : This compound is extensively used in hair care products for its conditioning effects, improving manageability and reducing static electricity .

- Stability Enhancer : this compound contributes to the stability of formulations by preventing phase separation and enhancing the overall performance of cosmetic products.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Phase-transfer catalyst | Improves reaction efficiency |

| Biology | Antimicrobial agent | Exhibits significant antimicrobial activity |

| Medicine | Corrosion inhibitor for medical devices | Potential to enhance device longevity |

| Cosmetics Industry | Hair conditioning agent | Reduces static; improves manageability |

Case Studies

Case Study 1: Hair Conditioning Efficacy

A study evaluated the effectiveness of shampoo formulations containing silicone this compound microemulsions compared to traditional conditioners. Results showed a notable improvement in washfastness and reduced wet combing forces when using the microemulsion formulation, indicating enhanced conditioning properties .

Case Study 2: Safety Assessment

In a comprehensive safety assessment conducted by the Cosmetic Ingredient Review Expert Panel, this compound was evaluated for skin irritation potential. The findings indicated that it was non-irritating at concentrations typically used in cosmetic formulations (up to 3%), supporting its safe use in personal care products .

Mécanisme D'action

Quaternium-22 exerts its effects through its cationic charge, which allows it to interact with negatively charged surfaces such as hair and skin proteins. This interaction enhances the conditioning and antistatic properties of the compound . In corrosion inhibition, this compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .

Comparaison Avec Des Composés Similaires

Quaternium-22 is part of a broader class of quaternary ammonium compounds, which include:

Quaternium-15: Used as a preservative in cosmetics but can release formaldehyde, leading to potential allergic reactions.

Benzalkonium chloride: Commonly used as a disinfectant and antiseptic with strong antimicrobial properties.

Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects. This compound is unique due to its specific structure, which provides a balance of conditioning, antistatic, and corrosion-inhibiting properties without the release of harmful by-products.

Activité Biologique

Quaternium-22 is a quaternary ammonium compound widely used in cosmetic and personal care products, particularly as a film former, hair conditioning agent, and antistatic agent. Its biological activity is primarily associated with its interactions at the cellular level, particularly with bacterial membranes, and its safety profile in various applications.

This compound is synthesized from acrylic acid and dimethyldiallyl ammonium chloride. Its structure allows it to interact effectively with negatively charged surfaces, such as bacterial cell membranes. The mechanism of action involves the positively charged nitrogen atom in this compound binding to the negatively charged components of bacterial membranes, leading to membrane disruption and cell death. This interaction is influenced by the length of the hydrophobic chain attached to the nitrogen atom, which affects its antibacterial efficacy against different types of bacteria.

Key Mechanisms:

- Membrane Disruption : The binding of this compound to bacterial membranes alters their integrity, resulting in leakage of cytoplasmic contents and ultimately cell lysis .

- Antibacterial Activity : this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in membrane structure .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of various quaternary ammonium compounds found that this compound was effective against several strains of Gram-positive bacteria. The study noted that increasing the hydrophobic chain length enhanced antibacterial activity, particularly for Gram-positive strains like Staphylococcus aureus.

Case Study 2: Safety Assessment

The safety profile of this compound was evaluated through various toxicity studies. In an acute oral toxicity study on albino rats, no mortality was observed at high doses (5 g/kg), indicating a high safety margin. Additionally, ocular and skin irritation studies classified this compound as a non-irritant, supporting its use in cosmetic formulations .

Research Findings

Research has shown that this compound's biological activity extends beyond mere antibacterial properties. It also plays a significant role in hair conditioning by forming a protective film on hair strands, reducing static electricity and improving manageability. Its ability to bind to keratin proteins enhances the overall appearance and health of hair.

Key Findings:

Propriétés

IUPAC Name |

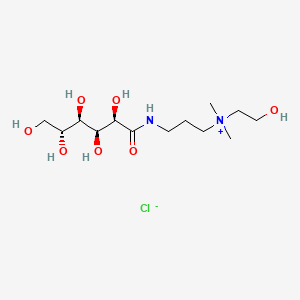

2-hydroxyethyl-dimethyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O7.ClH/c1-15(2,6-7-16)5-3-4-14-13(22)12(21)11(20)10(19)9(18)8-17;/h9-12,16-21H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEWVVDBRQZLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.